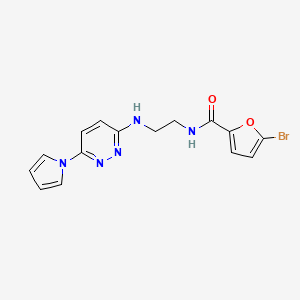

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide

Beschreibung

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 1H-pyrrol-1-yl group at the 6-position. This core is linked via an ethylamino spacer to a 5-bromofuran-2-carboxamide moiety. The molecular formula is inferred as C₁₅H₁₄BrN₅O₂, with a molecular weight of approximately 392.2 g/mol (calculated based on structural analogs in and ).

Eigenschaften

IUPAC Name |

5-bromo-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN5O2/c16-12-4-3-11(23-12)15(22)18-8-7-17-13-5-6-14(20-19-13)21-9-1-2-10-21/h1-6,9-10H,7-8H2,(H,17,19)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMWGYPSCKGWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrrole Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Pyridazine Moiety : May enhance the compound's pharmacological properties.

- Furan Carboxamide Group : Implicated in various biological activities.

The IUPAC name for this compound is N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]furan-2-carboxamide. Its molecular formula is C15H15BrN4O2, indicating the presence of bromine, which can influence its biological interactions.

Synthesis Methods

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : Achieved through cyclization of appropriate precursors.

- Introduction of the Pyrrole Moiety : Often involves reagents like azobisisobutyronitrile (AIBN).

- Attachment of the Furan Carboxamide Group : Coupling reactions using propargylamine and Cs2CO3 in DMSO are common.

These steps ensure the compound retains its desired structural characteristics, which are crucial for its biological activity.

The mechanism by which N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The presence of heterocyclic rings allows for modulation of enzymatic activity or receptor binding, potentially leading to therapeutic effects in various disease models.

Neuropharmacological Effects

Given the involvement of glutamatergic neurotransmission in neurological disorders, compounds with similar structures have been explored as antagonists of AMPA-type glutamate receptors. This suggests that N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide may also exhibit neuroprotective effects by modulating excitatory neurotransmission .

Case Studies and Research Findings

Several studies have investigated related compounds, providing insights into potential biological activities:

These findings underscore the importance of further research into N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide to elucidate its full therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Quinoline-Based Derivatives ()

- N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid Core: Quinoline with indole and tetrahydrofuran-3-yloxy substituents. Functional Groups: Cyano (-CN), piperidinylidene acetamide. Molecular Weight: Estimated >500 g/mol (larger due to fused rings and substituents). Potential Application: Likely designed for kinase inhibition, with enhanced lipophilicity from the quinoline core but reduced solubility compared to pyridazine-based compounds .

Benzyl-Pyrrolidine Derivatives ()

- 1-Benzyl-N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide Core: Pyrrolidine with a benzyl group and bromofuran carboxamide. Molecular Formula: C₁₉H₂₀BrN₃O₄ (MW: 434.3 g/mol).

Furopyridine Derivatives ()

- 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

Structural and Functional Comparison Table

Research Findings and Trends

Bioactivity: The target compound’s pyridazine core may offer superior kinase selectivity compared to quinoline or furopyridine analogs due to its smaller size and hydrogen-bonding capacity . The ethylamino linker likely improves aqueous solubility relative to benzyl or bulky substituents in analogs .

Synthetic Accessibility :

- The target compound’s synthesis may resemble ’s protocols, employing carbodiimide-based coupling for amide bond formation .

Halogen Effects :

- The 5-bromofuran group in the target compound and ’s analog suggests shared halogen-mediated interactions (e.g., with hydrophobic pockets or halogen-bonding residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.